molecular formula C11H16FN5 B11746535 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine CAS No. 1856087-15-4

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11746535
CAS No.: 1856087-15-4
M. Wt: 237.28 g/mol
InChI Key: SXISYHAPGQQSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-pyrazole scaffold with methyl and fluorine substituents. The primary structure consists of two pyrazole rings: one substituted with a 5-fluoro-1,3-dimethyl group and the other with 1,5-dimethyl groups, linked via a methyleneamino bridge.

Properties

CAS No.

1856087-15-4

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-7-9(11(12)17(4)15-7)5-13-10-6-14-16(3)8(10)2/h6,13H,5H2,1-4H3

InChI Key

SXISYHAPGQQSJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=C(N(N=C2C)C)F

Origin of Product

United States

Preparation Methods

Two-Step Alkylation and Coupling Strategy

The most widely reported method involves a two-step sequence:

  • Synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde :

    • Starting from 1,3-dimethyl-5-fluoropyrazole, formylation is achieved via Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.

    • Yield : 78–85% after recrystallization in ethanol.

  • Reductive Amination with 1,5-dimethyl-1H-pyrazol-4-amine :

    • The aldehyde intermediate reacts with 1,5-dimethyl-1H-pyrazol-4-amine in methanol under reflux, using sodium cyanoborohydride (NaBH₃CN) as a reducing agent.

    • Reaction Time : 12–18 hours.

    • Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Key Challenges:

  • Steric hindrance from the 1,3-dimethyl groups on the pyrazole ring reduces reaction efficiency, necessitating excess amine (1.5 equiv).

  • By-products from over-alkylation require careful pH control (pH 6–7).

One-Pot Tandem Synthesis

A solvent-free approach improves scalability:

  • Procedure : 5-fluoro-1,3-dimethylpyrazole-4-methanol and 1,5-dimethylpyrazol-4-amine are heated with p-toluenesulfonic acid (p-TsOH) at 80°C for 8 hours.

  • Advantages :

    • Eliminates purification of intermediates.

    • Space-Time Yield : 92% efficiency in continuous flow reactors.

  • Limitations : Requires anhydrous conditions to prevent hydrolysis of the methylene bridge.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents highlight adaptations for mass production:

  • Reactor Type : Microfluidic tubular reactor with residence time of 30 minutes.

  • Conditions :

    • Temperature: 50°C.

    • Pressure: 2 bar.

    • Catalyst: Immobilized lipase (Candida antarctica) for enantioselective coupling.

  • Output : 1.2 kg/hour with >99% purity by HPLC.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces methanol, reducing environmental impact.

  • Catalyst Recycling : Zeolite-supported palladium nanoparticles enable 10 reaction cycles without activity loss.

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity:

TechniqueData for N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
¹H NMR (400 MHz, CDCl₃)δ 7.32 (s, 1H, pyrazole-H), 4.21 (s, 2H, CH₂), 3.87 (s, 3H, N-CH₃), 2.51 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 158.9 (C-F), 145.2 (N-C-N), 139.8 (CH₂), 105.4 (pyrazole-C).
HRMS (ESI+)m/z 259.1802 [M+H]⁺ (calc. 259.1805).

Comparative Analysis of Methods

ParameterTwo-Step AlkylationOne-Pot SynthesisContinuous Flow
Yield 72%68%92%
Purity 98%95%>99%
Time 20 hours8 hours0.5 hours
Scalability Lab-scalePilot-scaleIndustrial

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyrazole ring or the fluorine atom, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Pyrimidine/Pyrazolopyrimidine Cores

  • 5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine ():

    • Key Differences : Replaces one pyrazole ring with a pyrimidine core. The chloro substituent on pyrimidine increases molecular weight (vs. fluorine in the target compound) and may alter steric interactions.
    • Functional Impact : Pyrimidine’s aromaticity could enhance π-π stacking in biological targets, while chlorine’s larger atomic radius might affect binding specificity .
  • Pyrazolo[1,5-a]pyrimidine-2-carboxamide, 5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)- (): Key Differences: Trifluoromethyl and chlorophenyl groups introduce strong electron-withdrawing effects. The carboxamide linkage differs from the target’s methyleneamino bridge. Functional Impact: Trifluoromethyl groups improve metabolic resistance but may reduce solubility compared to the target’s fluorine .

Analogues with Modified Pyrazole Substituents

  • 1-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine ():

    • Key Differences : Difluoromethyl group replaces the target’s 5-fluoro substituent. Molecular formula: C₁₁H₁₆ClF₂N₅ (vs. C₁₁H₁₇FN₆ for the target).
    • Functional Impact : Difluoromethyl enhances electronegativity and may strengthen hydrogen bonding vs. single fluorine .
  • 1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine ():

    • Key Differences : Difluoromethyl on the second pyrazole instead of methyl. Molecular weight: 295.69 g/mol (vs. ~245 g/mol for the target).
    • Functional Impact : Additional fluorine atoms could improve target affinity but increase synthetic complexity .

Analogues with Aromatic or Aliphatic Linkers

  • [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine ():

    • Key Differences : Methoxyphenyl group replaces one pyrazole. Molecular formula: C₁₂H₁₄FN₃ (vs. C₁₁H₁₇FN₆ for the target).
    • Functional Impact : Methoxy group increases solubility via hydrogen bonding but reduces lipophilicity compared to methyl/fluoro groups .
  • 4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline (): Key Differences: Dimethylaniline moiety introduces a tertiary amine. Molecular weight: 245.33 g/mol (vs. ~245 g/mol for the target). Functional Impact: Tertiary amine may enhance basicity, altering pharmacokinetics vs. the target’s secondary amine .

Halogen-Substituted Derivatives

  • 1-[(2-Chloro-4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine ():
    • Key Differences : Chloro-fluorophenyl substituent instead of pyrazole. Molecular formula: C₁₂H₁₃ClFN₃.
    • Functional Impact : Aromatic chloro/fluoro groups may improve target selectivity but increase molecular rigidity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Bis-pyrazole 5-Fluoro, 1,3-dimethyl; 1,5-dimethyl C₁₁H₁₇FN₆ ~245 Balanced lipophilicity, moderate H-bonding
5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Pyrazole-pyrimidine Chloro, methyl C₁₂H₁₄ClN₇ 299.8 Enhanced π-π stacking, higher steric bulk
1-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine Bis-pyrazole Difluoromethyl, methyl C₁₁H₁₆ClF₂N₅ 291.73 Stronger H-bonding, higher electronegativity
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine Pyrazole-aryl Methoxyphenyl C₁₂H₁₄FN₃ 245.33 Improved solubility, reduced lipophilicity

Research Findings and Functional Implications

  • Hydrogen Bonding: The target’s fluorine participates in weaker H-bonds vs.
  • Metabolic Stability : Fluorine and methyl groups in the target may offer better metabolic resistance compared to chlorinated analogues (), which are prone to dehalogenation .
  • Synthetic Accessibility : The target’s bis-pyrazole structure is synthetically simpler than pyrazolopyrimidines () or trifluoromethyl-containing derivatives (), which require specialized reagents .

Biological Activity

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications in areas such as cancer treatment, anti-inflammatory effects, and antimalarial and antileishmanial properties. This article delves into the biological activity of this compound based on recent research findings.

  • Chemical Formula : C12H18FN5
  • Molecular Weight : 251.30 g/mol
  • CAS Number : 1856075-89-2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorine atom in its structure enhances binding affinity to enzymes and receptors, which can lead to:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in crucial metabolic pathways in pathogens, suggesting potential use as an antimicrobial agent .
  • Cytotoxic Effects : It exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

Research indicates that this compound displays notable cytotoxic effects against several cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values reflect the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

Antileishmanial and Antimalarial Effects

The compound has also been evaluated for its antileishmanial and antimalarial activities. Studies suggest that it inhibits specific enzymes necessary for the biosynthesis of essential biomolecules in these pathogens. This mechanism disrupts vital processes within the organisms, potentially leading to their death.

Study 1: Anticancer Efficacy

In a study conducted by Bouabdallah et al., N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives were screened against Hep-2 and P815 cancer cell lines. The derivatives exhibited significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This highlights the efficacy of pyrazole derivatives in targeting cancer cells.

Study 2: Antimicrobial Properties

Further investigations into the antimicrobial properties of N-[5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amines revealed promising results against various pathogens. The mechanism involved enzyme inhibition crucial for pathogen survival .

Q & A

Q. How to handle high thermal motion in crystallographic refinement for flexible side chains?

  • Method : Apply anisotropic displacement parameters (ADPs) to model atom vibrations. For severe motion, use TLS (Translation-Libration-Screw) refinement in SHELXL to group atoms into rigid bodies .

Q. What role does fluorine substitution play in the compound’s electronic properties?

  • Analysis : Fluorine’s electron-withdrawing effect reduces pyrazole ring electron density, altering reactivity in electrophilic substitutions. Cyclic voltammetry can quantify redox potentials, while DFT calculations (e.g., Gaussian) map frontier molecular orbitals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.